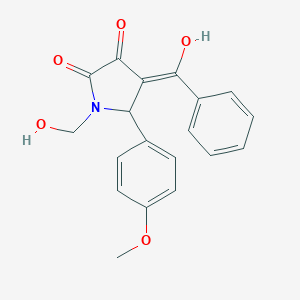![molecular formula C17H14N4S B394806 3-[(3-methylbenzyl)sulfanyl]-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B394806.png)
3-[(3-methylbenzyl)sulfanyl]-5H-[1,2,4]triazino[5,6-b]indole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[(3-methylbenzyl)sulfanyl]-5H-[1,2,4]triazino[5,6-b]indole is a complex organic compound that belongs to the class of triazinoindoles. This compound is characterized by its unique structure, which includes a triazinoindole core fused with a methylbenzyl group and a sulfide linkage. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(3-methylbenzyl)sulfanyl]-5H-[1,2,4]triazino[5,6-b]indole typically involves multi-step organic reactions. One common method includes the condensation of a tricyclic compound, such as 2,5-dihydro-3H-[1,2,4]triazino[5,6-b]indole, with a methylbenzyl halide in the presence of a base. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and the use of solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to facilitate the reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.
化学反応の分析
Types of Reactions
3-[(3-methylbenzyl)sulfanyl]-5H-[1,2,4]triazino[5,6-b]indole can undergo various chemical reactions, including:
Oxidation: The sulfide group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced under mild conditions using reducing agents such as sodium borohydride.
Substitution: The methylbenzyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Electrophiles like halogens, nitrating agents, and sulfonating agents.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Corresponding reduced forms of the compound.
Substitution: Various substituted derivatives depending on the electrophile used.
科学的研究の応用
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand in biochemical assays.
作用機序
The mechanism of action of 3-[(3-methylbenzyl)sulfanyl]-5H-[1,2,4]triazino[5,6-b]indole involves its interaction with molecular targets such as enzymes and receptors. For instance, as an iron chelator, it binds to ferrous ions, disrupting iron homeostasis in cancer cells and leading to cell cycle arrest and apoptosis. The compound may also interact with other cellular pathways, influencing processes like DNA synthesis and repair .
類似化合物との比較
Similar Compounds
- N-Aryl-2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)acetamides
- tert-Butyl-substituted [1,2,4]triazino[5,6-b]indole derivatives
Uniqueness
3-[(3-methylbenzyl)sulfanyl]-5H-[1,2,4]triazino[5,6-b]indole stands out due to its specific structural features, such as the methylbenzyl group and sulfide linkage, which confer unique chemical reactivity and biological activity. Its ability to act as an iron chelator and its potential anticancer properties make it a compound of significant interest in scientific research .
特性
分子式 |
C17H14N4S |
|---|---|
分子量 |
306.4g/mol |
IUPAC名 |
3-[(3-methylphenyl)methylsulfanyl]-5H-[1,2,4]triazino[5,6-b]indole |
InChI |
InChI=1S/C17H14N4S/c1-11-5-4-6-12(9-11)10-22-17-19-16-15(20-21-17)13-7-2-3-8-14(13)18-16/h2-9H,10H2,1H3,(H,18,19,21) |
InChIキー |
NQBHBHKGULKZOM-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)CSC2=NC3=C(C4=CC=CC=C4N3)N=N2 |
正規SMILES |
CC1=CC(=CC=C1)CSC2=NC3=C(C4=CC=CC=C4N3)N=N2 |
溶解性 |
0.2 [ug/mL] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![ethyl 3,3-bis(4-chlorophenyl)-3'-(4-methylphenyl)-3H,3'H-spiro[2-benzothiophene-1,2'-[1,3,4]thiadiazole]-5'-carboxylate](/img/structure/B394725.png)
![1-[3,3-BIS(4-BROMOPHENYL)-3'-(3-CHLOROPHENYL)-3H,3'H-SPIRO[2-BENZOTHIOPHENE-1,2'-[1,3,4]THIADIAZOL]-5'-YL]ETHAN-1-ONE](/img/structure/B394726.png)
![1-[3,3-BIS(4-ETHYLPHENYL)-3'-(4-NITROPHENYL)-3H,3'H-SPIRO[2-BENZOTHIOPHENE-1,2'-[1,3,4]THIADIAZOL]-5'-YL]ETHAN-1-ONE](/img/structure/B394727.png)
![ethyl 3,3-bis(2-methylphenyl)-3'-(4-methylphenyl)-3H,3'H-spiro[2-benzothiophene-1,2'-[1,3,4]thiadiazole]-5'-carboxylate](/img/structure/B394729.png)
![1-[3,3-BIS(4-BROMOPHENYL)-3'-(2-METHYLPHENYL)-3H,3'H-SPIRO[2-BENZOTHIOPHENE-1,2'-[1,3,4]THIADIAZOL]-5'-YL]ETHAN-1-ONE](/img/structure/B394730.png)
![1-[3'-(3-chlorophenyl)-3,3-bis(2-methylphenyl)-3H,3'H-spiro[2-benzothiophene-1,2'-[1,3,4]thiadiazol]-5'-yl]ethanone](/img/structure/B394731.png)
![1-[3'-(3-CHLORO-2-METHYLPHENYL)-3,3-BIS(4-ETHYLPHENYL)-3H,3'H-SPIRO[2-BENZOTHIOPHENE-1,2'-[1,3,4]THIADIAZOL]-5'-YL]ETHAN-1-ONE](/img/structure/B394732.png)
![N-[3-(azepane-1-carbonyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-4-methylbenzamide](/img/structure/B394733.png)
![2-(4-Oxo-6,8-dioxabicyclo[3.2.1]octan-2-yl)-3a,4,7,7a-tetrahydroisoindole-1,3-dione](/img/structure/B394734.png)
![Isobutyl 3a,8b-dihydroxy-2-methyl-4-oxo-1,3a,4,8b-tetrahydroindeno[1,2-b]pyrrole-3-carboxylate](/img/structure/B394736.png)
![ethyl 3,3-bis(2-methylphenyl)-3'-phenyl-3H,3'H-spiro[2-benzothiophene-1,2'-[1,3,4]thiadiazole]-5'-carboxylate](/img/structure/B394739.png)
![(3Z)-4-(2-FLUOROPHENYL)-1,5-DIPHENYL-3-(PHENYLMETHYLIDENE)-1H,2H,3H,4H,5H,6H-PYRROLO[2,3-C]PYRROLE-2,6-DIONE](/img/structure/B394744.png)
![2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-1-(10H-phenothiazin-10-yl)ethanone](/img/structure/B394745.png)

